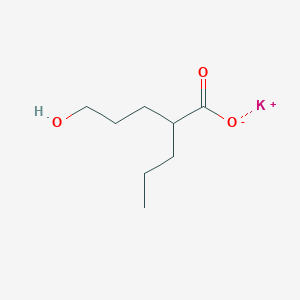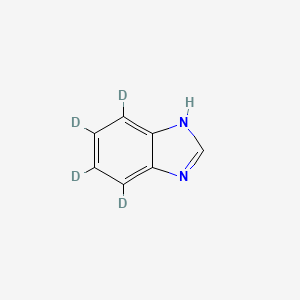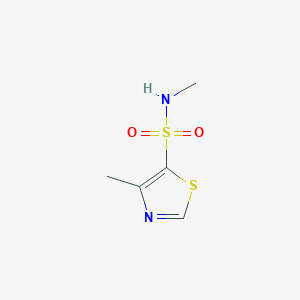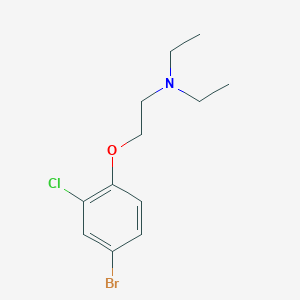
5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde
Übersicht
Beschreibung
5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde, also known as 5-bromo-2-chloro-3-fluoroisonicotinaldehyde, is a chemical compound with the CAS Number: 2090900-94-8 . It has a molecular weight of 238.44 and its IUPAC name is 5-bromo-2-chloro-3-fluoroisonicotinaldehyde .
Molecular Structure Analysis
The InChI code for 5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde is 1S/C6H2BrClFNO/c7-4-1-10-6(8)5(9)3(4)2-11/h1-2H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde is a solid compound .Wissenschaftliche Forschungsanwendungen
Chemoselective Functionalization
A study detailed the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, a closely related compound, demonstrating its potential as a versatile precursor in organic synthesis. Through catalytic amination, this research highlighted how selective substitution at the bromide, chloride, and fluoro positions could be achieved, offering a pathway to synthesize a variety of pyridine derivatives. Such chemoselectivity is crucial for developing pharmaceuticals and agrochemicals, where the precise configuration of molecules can significantly influence biological activity (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Halogen Dance Reactions
In another application, the synthesis of pentasubstituted pyridines utilized a halogen-rich intermediate, demonstrating the compound's utility in constructing complex molecular architectures. This research underscores the strategic use of halogen atoms in facilitating reactions that introduce additional functional groups into the pyridine ring, expanding the toolkit available for synthesizing compounds with specific properties for use in various fields, including organic electronics and photonics (Wu, Porter, Frennesson, & Saulnier, 2022).
Synthesis of Fluorinated Pyrroles
Additionally, the creation of 3-fluoropyrroles from similar halogenated pyridines showcases the importance of such intermediates in introducing fluorine atoms into organic molecules. The inclusion of fluorine can dramatically alter a compound's chemical behavior, improving its stability, lipophilicity, and potential for interaction with biological targets. This aspect is particularly relevant in the development of new pharmaceuticals and agrochemicals, where fluorinated compounds often exhibit enhanced activity and bioavailability (Surmont, Verniest, Colpaert, Macdonald, Thuring, Deroose, & De Kimpe, 2009).
Eigenschaften
IUPAC Name |
5-bromo-3-chloro-2-fluoropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMKGCGJRNUGIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)Cl)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate](/img/structure/B1450587.png)
![1-Bromo-2-chloro-4-methoxy-5-[(4-methoxybenzyl)oxy]benzene](/img/structure/B1450588.png)

![1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride](/img/structure/B1450595.png)


![4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole](/img/structure/B1450599.png)
![2-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1450600.png)

![6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1450602.png)

